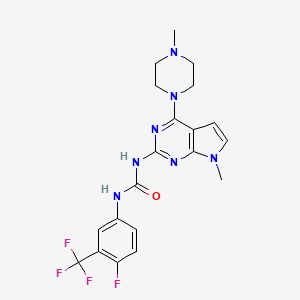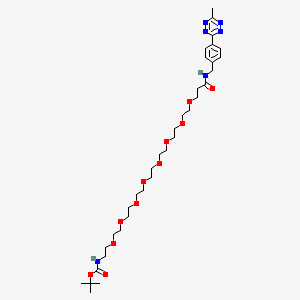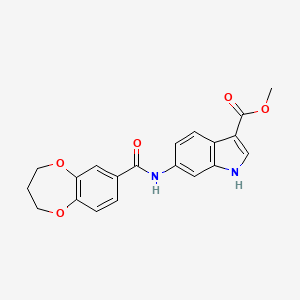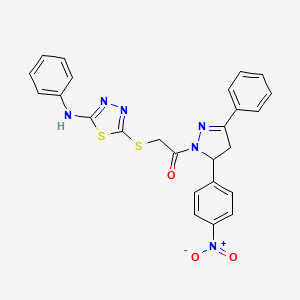
Egfr-IN-84
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-84 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound has shown significant potential in cancer research, particularly in targeting lung cancer cells .
Vorbereitungsmethoden
The synthesis of Egfr-IN-84 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using similar reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Egfr-IN-84 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-84 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, this compound is used to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including lung cancer, by inhibiting the growth and proliferation of cancer cells . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting EGFR .
Wirkmechanismus
Egfr-IN-84 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the autophosphorylation of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . The inhibition of EGFR signaling leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-84 is similar to other EGFR inhibitors, such as erlotinib, gefitinib, afatinib, and osimertinib. it has unique properties that distinguish it from these compounds. For example, this compound has a higher potency and selectivity for EGFR compared to some of the other inhibitors . Additionally, it has shown efficacy in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors . Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib .
Eigenschaften
Molekularformel |
C25H20N6O3S2 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H20N6O3S2/c32-23(16-35-25-28-27-24(36-25)26-19-9-5-2-6-10-19)30-22(18-11-13-20(14-12-18)31(33)34)15-21(29-30)17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,26,27) |
InChI-Schlüssel |
CGHOGBDIPXGGDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)




![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
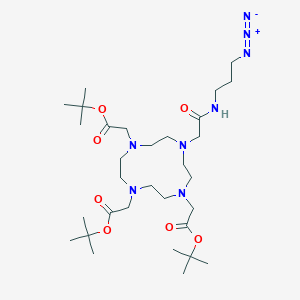
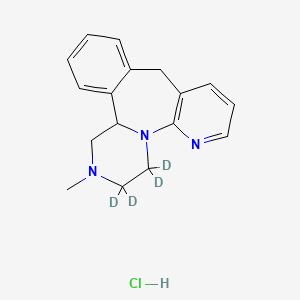
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
